2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a furan-2-carbonyl group, a piperazin-1-yl group, a methoxy group, and an oxopyridin-1(4H)-yl group.科学的研究の応用
Pharmacological Evaluation
A novel series of compounds, including derivatives related to 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide, have been synthesized and their antidepressant and antianxiety activities evaluated. For instance, certain compounds significantly reduced immobility times and showed notable antianxiety activity (J. Kumar et al., 2017).
Antipsychotic Potential
Some conformationally restricted butyrophenones with structural similarities to the compound were evaluated as antipsychotic agents. These studies involved in vitro assays for affinity for dopamine and serotonin receptors and in vivo assays for antipsychotic potential (E. Raviña et al., 2000).
Inhibitor Design and Clinical Applications
Research on compounds structurally related to 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide includes the development of aqueous-soluble inhibitors for human acyl-coenzyme A: cholesterol O-acyltransferase. Such inhibitors, including the clinically designated K-604, show promise for the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Antibacterial Activity
The antibacterial activity of derivatives including 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide has been investigated. Some derivatives have shown significant activity against a range of bacteria, indicating potential applications in antimicrobial therapies (Anshul Kumar et al., 2021).
Antimicrobial Activities
Derivatives of the compound have also been synthesized and evaluated for antimicrobial activities, with some showing notable activity against tested microorganisms. This highlights their potential use in antimicrobial treatments (Serap Başoğlu et al., 2013).
Novel HIV-1 Reverse Transcriptase Inhibitors
Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, structurally similar to 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide, have been synthesized and evaluated for inhibition of HIV-1 reverse transcriptase. These studies are crucial for developing new treatments for HIV (D. Romero et al., 1994).
P2Y12 Antagonists for Platelet Aggregation
Research on piperazinyl glutamate pyridines, which are structurally related, has led to the discovery of potent orally bioavailable P2Y12 antagonists. These compounds have significant potential for inhibiting platelet aggregation, a crucial factor in thrombotic diseases (J. J. Parlow et al., 2010).
特性
IUPAC Name |
2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-3-6-22-20(27)15-25-14-19(29-2)17(26)12-16(25)13-23-7-9-24(10-8-23)21(28)18-5-4-11-30-18/h4-5,11-12,14H,3,6-10,13,15H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTKCPDHFLBSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。